2-Fluorocyclohepta-2,4,6-trien-1-one
CAS No.:
Cat. No.: VC18097851
Molecular Formula: C7H5FO
Molecular Weight: 124.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5FO |
|---|---|
| Molecular Weight | 124.11 g/mol |
| IUPAC Name | 2-fluorocyclohepta-2,4,6-trien-1-one |
| Standard InChI | InChI=1S/C7H5FO/c8-6-4-2-1-3-5-7(6)9/h1-5H |
| Standard InChI Key | QBHNDVMIBNXFLX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=O)C=C1)F |
Introduction
2-Fluorocyclohepta-2,4,6-trien-1-one is a complex organic compound with a molecular formula of CHFO. It belongs to the class of cycloheptatrienones, which are known for their unique chemical properties and potential applications in organic synthesis. This compound is particularly interesting due to its fluorine substitution, which can significantly influence its reactivity and biological activity.
Synthesis and Availability
The synthesis of 2-fluorocyclohepta-2,4,6-trien-1-one typically involves complex organic chemistry techniques. While specific synthesis methods are not widely detailed in available literature, the compound can be purchased from chemical suppliers with varying purities and quantities.
| Supplier | Purity | Lead Time | Packing |
|---|---|---|---|
| Sigma-Aldrich | Not specified | Not specified | Not specified |
| Molbase | 96% to 99% | 7 to 14 days | 10g to 1kg |
Future Research Directions
Given the limited information available on 2-fluorocyclohepta-2,4,6-trien-1-one, future research should focus on exploring its chemical reactivity, biological activity, and potential applications in pharmaceuticals or materials science. Investigating its interaction with enzymes or receptors could reveal new avenues for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume